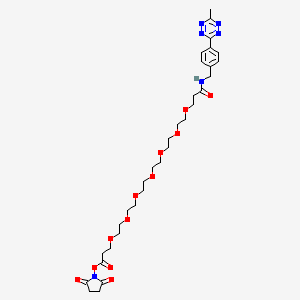
Methyltetrazine-amino-PEG7-CH2CH2COONHS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-amino-PEG7-CH2CH2COONHS is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and an NHS ester group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the NHS ester reacts with amines to form stable bioconjugates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG7-CH2CH2COONHS is synthesized through a series of chemical reactions involving the functionalization of PEG with methyltetrazine and NHS ester groups. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated with a suitable leaving group.
Introduction of Methyltetrazine: The activated PEG is reacted with methyltetrazine under controlled conditions to form the methyltetrazine-PEG intermediate.
Formation of NHS Ester: The methyltetrazine-PEG intermediate is further reacted with NHS ester to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-amino-PEG7-CH2CH2COONHS undergoes several types of chemical reactions:
Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters via click chemistry.
Amine Coupling: The NHS ester group reacts with amines to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Common reagents include carboxylic acids and activated esters. The reaction is typically carried out in the presence of a catalyst under mild conditions.
Amine Coupling: Common reagents include primary and secondary amines.
Major Products Formed
Click Chemistry: The major products are stable bioconjugates formed by the reaction of methyltetrazine with carboxylic acids or activated esters.
Amine Coupling: The major products are stable amide bonds formed by the reaction of NHS ester with amines.
Aplicaciones Científicas De Investigación
Methyltetrazine-amino-PEG7-CH2CH2COONHS has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of targeted therapeutics.
Industry: Applied in the production of advanced materials and nanotechnology
Mecanismo De Acción
Methyltetrazine-amino-PEG7-CH2CH2COONHS exerts its effects through bioorthogonal click chemistry. The methyltetrazine group reacts with trans-cyclooctene (TCO) or other strained alkenes via inverse electron demand Diels-Alder (IEDDA) reactions. This reaction is highly specific and occurs rapidly under physiological conditions, making it suitable for in vivo applications .
Comparación Con Compuestos Similares
Similar Compounds
Methyltetrazine-amido-PEG7-azide: Contains an azide group instead of an NHS ester.
Methyltetrazine-amino-PEG6-CH2CH2COONHS: Similar structure but with a shorter PEG chain.
Methyltetrazine-amino-PEG8-CH2CH2COONHS: Similar structure but with a longer PEG chain.
Uniqueness
Methyltetrazine-amino-PEG7-CH2CH2COONHS is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for bioconjugation. The combination of methyltetrazine and NHS ester groups allows for versatile applications in both click chemistry and amine coupling reactions.
Propiedades
Fórmula molecular |
C32H46N6O12 |
|---|---|
Peso molecular |
706.7 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H46N6O12/c1-25-34-36-32(37-35-25)27-4-2-26(3-5-27)24-33-28(39)8-10-43-12-14-45-16-18-47-20-22-49-23-21-48-19-17-46-15-13-44-11-9-31(42)50-38-29(40)6-7-30(38)41/h2-5H,6-24H2,1H3,(H,33,39) |
Clave InChI |
REDFRHRAHDOZRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



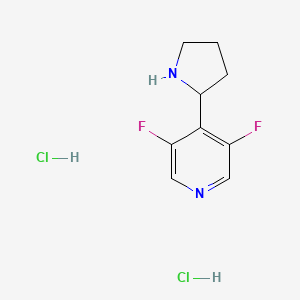
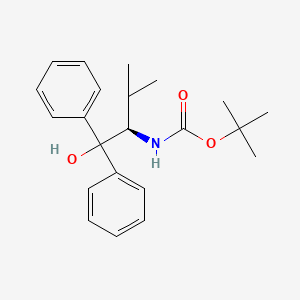


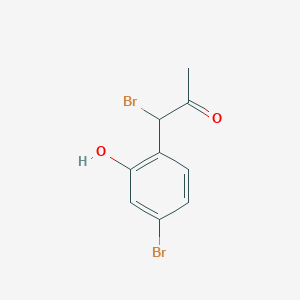

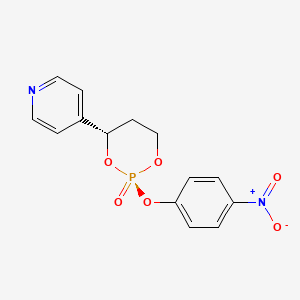
![1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)





